

# An In-depth Technical Guide to (4,6-Dimethylpyridin-2-yl)methanol

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## Compound of Interest

Compound Name: (4,6-Dimethylpyridin-2-yl)methanol

Cat. No.: B173199

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CAS Number: 18087-99-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**(4,6-Dimethylpyridin-2-yl)methanol** is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of chemical entities.<sup>[1]</sup> With the Chemical Abstracts Service (CAS) number 18087-99-5, this compound is of interest to researchers and professionals in the pharmaceutical, agrochemical, and specialty chemical industries. Its unique structural features make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available information on **(4,6-Dimethylpyridin-2-yl)methanol**, including its physicochemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its role in drug discovery and development.

## Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, with the pyridine scaffold appearing in numerous approved pharmaceutical agents. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. **(4,6-Dimethylpyridin-2-yl)methanol**, with its dimethylated pyridine ring and a hydroxymethyl group at the 2-position, presents a unique combination of steric and electronic features. The methyl groups can influence the molecule's solubility and

metabolic stability, while the hydroxymethyl group provides a reactive handle for further chemical modifications. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its effective utilization in research and development.

## Physicochemical Properties

A summary of the key physicochemical properties of **(4,6-Dimethylpyridin-2-yl)methanol** is presented in the table below. This information is crucial for its proper handling, storage, and use in chemical reactions.

Property	Value	Source
CAS Number	18087-99-5	Internal Database
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[2]
Molecular Weight	137.18 g/mol	Internal Database
Appearance	Off-white solid	Internal Database
Storage Conditions	0-8°C	Internal Database
SMILES	<chem>CC1=CC(=NC(=C1)CO)C</chem>	[2]
InChI	InChI=1S/C8H11NO/c1-6-3-7(2)9-8(4-6)5-10/h3-4,10H,5H2,1-2H3	[2]

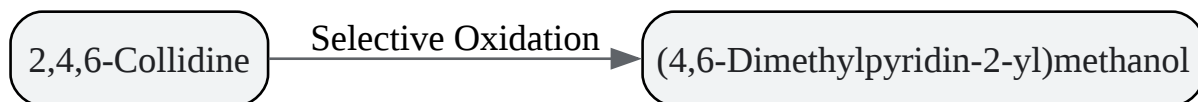
## Synthesis and Manufacturing

While a specific, detailed, and publicly available protocol for the synthesis of **(4,6-Dimethylpyridin-2-yl)methanol** is not readily found in the searched literature, its synthesis can be conceptually approached from its logical precursor, 2,4,6-collidine (also known as 2,4,6-trimethylpyridine).

## Conceptual Synthetic Pathway

The most plausible synthetic route involves the selective oxidation of one of the methyl groups of 2,4,6-collidine. The methyl group at the 2-position is sterically more accessible for certain

reagents compared to the one at the 4-position.



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Caption: Conceptual synthetic pathway to **(4,6-Dimethylpyridin-2-yl)methanol**.

## Discussion of Synthetic Strategy

The selective oxidation of a methyl group on a pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates adjacent methyl groups to oxidation. However, several methods can be considered:

- **Free Radical Halogenation followed by Nucleophilic Substitution:** This would involve the selective free-radical bromination of the 2-methyl group of 2,4,6-collidine using a reagent like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. The resulting 2-(bromomethyl)-4,6-dimethylpyridine could then undergo nucleophilic substitution with a hydroxide source to yield the desired alcohol.
- **Oxidation with specific oxidizing agents:** While strong oxidants like potassium permanganate ( $\text{KMnO}_4$ ) would likely lead to the formation of the corresponding carboxylic acid or ring cleavage, milder and more selective oxidizing agents could potentially achieve the desired transformation.<sup>[3]</sup> The choice of oxidant and reaction conditions would be critical to favor the formation of the alcohol over the aldehyde or carboxylic acid.

It is important to note that these are generalized strategies, and the optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be necessary to achieve a viable synthetic process.

## Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for **(4,6-Dimethylpyridin-2-yl)methanol** is not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

## Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and hydroxymethyl groups.

- Aromatic Protons: Two singlets in the aromatic region (typically  $\delta$  6.5-8.5 ppm), corresponding to the protons at the 3- and 5-positions of the pyridine ring.
- Hydroxymethyl Protons: A singlet for the two methylene protons ( $-\text{CH}_2\text{OH}$ ) and a broad singlet for the hydroxyl proton ( $-\text{OH}$ ), the chemical shift of which would be dependent on the solvent and concentration.
- Methyl Protons: Two singlets for the two methyl groups at the 4- and 6-positions.

## Predicted $^{13}\text{C}$ NMR Spectrum

The carbon NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the nitrogen atom in the ring and the oxygen atom of the hydroxymethyl group.

## Mass Spectrometry

In a mass spectrum, the molecular ion peak  $[\text{M}]^+$  would be expected at  $m/z$  137. The protonated molecule  $[\text{M}+\text{H}]^+$  would be observed at  $m/z$  138.<sup>[2]</sup> Fragmentation patterns would likely involve the loss of the hydroxymethyl group or a methyl group.

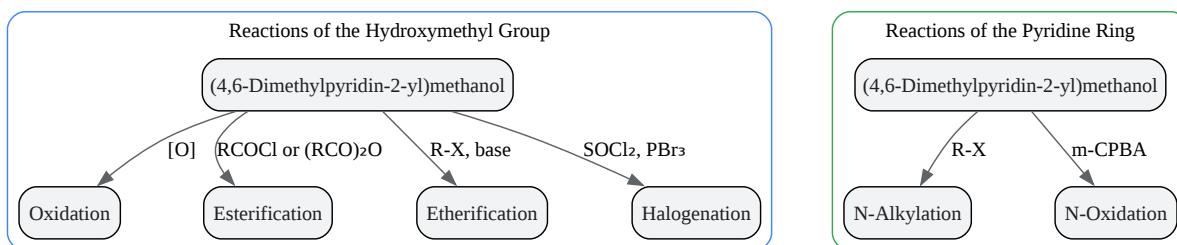
## Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

- A broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  due to the O-H stretching of the alcohol group.
- C-H stretching vibrations of the aromatic ring and the methyl/methylene groups in the region of  $2850\text{-}3100\text{ cm}^{-1}$ .
- C=C and C=N stretching vibrations of the pyridine ring in the region of  $1400\text{-}1600\text{ cm}^{-1}$ .
- C-O stretching vibration of the primary alcohol around  $1050\text{ cm}^{-1}$ .

## Reactivity and Chemical Transformations

The chemical reactivity of **(4,6-Dimethylpyridin-2-yl)methanol** is primarily dictated by the hydroxymethyl group and the pyridine ring.



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Caption: Key chemical transformations of **(4,6-Dimethylpyridin-2-yl)methanol**.

## Reactions at the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of chemical transformations:

- Oxidation:** The hydroxymethyl group can be oxidized to the corresponding aldehyde using mild oxidizing agents like manganese dioxide (MnO<sub>2</sub>) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO<sub>4</sub>).
- Esterification:** Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters.
- Etherification:** Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) will produce ethers.
- Conversion to Halides:** The hydroxyl group can be converted to a good leaving group, such as a halide, using reagents like thionyl chloride (SOCl<sub>2</sub>) or phosphorus tribromide (PBr<sub>3</sub>). This activates the position for nucleophilic substitution reactions.

## Reactions Involving the Pyridine Ring

The pyridine nitrogen is basic and can undergo reactions such as:

- N-Alkylation: Reaction with alkyl halides can lead to the formation of the corresponding pyridinium salt.
- N-Oxidation: Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) can form the pyridine N-oxide.

## Applications in Research and Development

**(4,6-Dimethylpyridin-2-yl)methanol** is a valuable building block in several areas of chemical research and industry.

### Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.<sup>[1]</sup> Its structure is particularly relevant in the development of drugs targeting a range of conditions. Researchers have utilized this compound in the creation of novel therapeutic agents, with potential applications in anti-inflammatory and antimicrobial research.<sup>[1]</sup> It is also explored in the development of drugs for neurological disorders.<sup>[1]</sup>

### Agrochemicals

In the agrochemical industry, **(4,6-Dimethylpyridin-2-yl)methanol** is used in the formulation of pesticides and herbicides, contributing to improved crop yields and pest resistance.<sup>[1]</sup>

### Specialty Chemicals and Organic Synthesis

Beyond its life sciences applications, this compound is employed in the production of specialty chemicals and as a versatile reagent in organic synthesis.<sup>[1]</sup> Its ability to participate in a variety of chemical reactions makes it a useful starting material for the construction of more complex molecules.

## Safety and Handling

While a specific, detailed safety data sheet (SDS) for **(4,6-Dimethylpyridin-2-yl)methanol** was not retrieved in the literature search, general precautions for handling substituted pyridines should be followed. These compounds are often irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the supplier's SDS.

## Conclusion

**(4,6-Dimethylpyridin-2-yl)methanol**, CAS number 18087-99-5, is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. While detailed public-domain information on its synthesis and spectroscopic properties is limited, its structural features suggest a range of chemical reactivity that can be exploited for the synthesis of complex target molecules. This guide has summarized the available information and provided a scientifically grounded perspective on its properties and applications, serving as a useful resource for researchers and professionals in the field. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential.

## References

- **(4,6-Dimethylpyridin-2-yl)methanol** (C<sub>8</sub>H<sub>11</sub>NO). PubChemLite. (n.d.).
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